molecular formula C25H29FN2O4 B2601672 Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate CAS No. 1705836-94-7

Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate

Cat. No. B2601672
CAS RN: 1705836-94-7
M. Wt: 440.515
InChI Key: GDBQEQDGYOVQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate” is a complex organic compound. It contains a bipiperidine ring, which is a type of piperidine ring, a common motif in many pharmaceuticals and natural products . The compound also contains a fluorophenoxy group and a benzoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bipiperidine ring, the fluorophenoxy group, and the benzoate ester group. These groups could potentially have interesting interactions, such as hydrogen bonding or pi stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anaerobic Transformation of Phenol to Benzoate

Research by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols as analogues. This study provided insights into the biochemical pathways involved in the transformation process, highlighting the role of 2-fluorophenol and its conversion to fluorobenzoic acids. The findings contribute to our understanding of microbial metabolism of aromatic compounds under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Carboxylation-Dehydroxylation of Phenolic Compounds

A study by Bisaillon, Lépine, Beaudet, and Sylvestre (1993) investigated the anaerobic metabolism of phenolic compounds, focusing on the carboxylation and dehydroxylation of phenol to benzoate under methanogenic conditions. This research provides a detailed understanding of the microbial pathways for degrading phenolic compounds, offering potential applications in bioremediation and environmental protection (Bisaillon et al., 1993).

Selective and Colorimetric Fluoride Chemosensors

Ma, Li, Zong, Men, and Xing (2013) developed novel anion sensors that demonstrate the application of fluorophenol derivatives in designing selective chemosensors for fluoride ions. These sensors exhibit changes in color and optical properties upon fluoride addition, indicating potential uses in environmental monitoring and analytical chemistry (Ma et al., 2013).

Synthesis of Intermediates for Natural Product Synthesis

Hong-xiang (2012) described the synthesis of "Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate," an important intermediate for the total synthesis of bisbibenzyls. This work highlights the application of related chemical structures in synthesizing intermediates for natural products with biological activities, demonstrating the compound's relevance in pharmaceutical and organic chemistry (Hong-xiang, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended to be a drug, its mechanism would depend on its target in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies would likely focus on its pharmacological effects, toxicity, and efficacy .

properties

IUPAC Name

methyl 4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O4/c1-31-25(30)19-8-6-18(7-9-19)24(29)28-14-10-20(11-15-28)27-16-12-21(13-17-27)32-23-5-3-2-4-22(23)26/h2-9,20-21H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBQEQDGYOVQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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